molecular formula C11H16N2O2 B1323344 Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate CAS No. 521300-19-6

Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate

Cat. No.: B1323344
CAS No.: 521300-19-6
M. Wt: 208.26 g/mol
InChI Key: KVDQYBGNOOJTEM-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate (CAS 521300-19-6) is a high-value chemical building block specifically designed for advanced research and development. This compound features a pyrazole core substituted with a cyclopentyl group and an ethyl ester, making it a versatile scaffold for constructing more complex molecules . Its primary research value lies in medicinal chemistry and organic synthesis, where it serves as a key precursor for the exploration of novel bioactive compounds . The ester functional group is a crucial handle for further synthetic manipulation, allowing for hydrolysis to acids or reduction to alcohols, facilitating the creation of diverse chemical libraries. Pyrazole derivatives are widely investigated for their potential biological activities and are common motifs in agrochemicals and pharmaceuticals . Recent literature highlights ongoing innovation in pyrazole synthesis, including metal-catalyzed cycloadditions and dehydrogenative coupling reactions, underscoring the continued relevance of this heterocyclic system . As a solid material with a defined molecular structure (C11H16N2O2, MW: 208.26), it is essential for researchers to handle this product with appropriate care in a laboratory setting . This product is intended for research purposes only and is strictly not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

ethyl 5-cyclopentyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)10-7-9(12-13-10)8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDQYBGNOOJTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often include refluxing the mixture in ethanol with a catalytic amount of acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or activation of the target. The cyclopentyl group may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound Cyclopentyl (C3), Ethyl ester (C5) C11H16N2O2 208.26 Building block for drug synthesis
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate 4-Nitrophenyl (C5), Ethyl ester (C3) C12H11N3O4 261.24 Potential nitro group-mediated redox activity
Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate Cyclopropyl (C3), Methyl (N1), Ethyl ester (C5) C10H14N2O2 194.23 Enhanced lipophilicity (XLogP3: 1.4)
Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate 3-Methoxyphenyl (C3), Ethyl ester (C5) C13H14N2O3 246.26 Improved solubility due to methoxy group
Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate 4-Chlorophenyl (C3), 2-Oxo-2-phenylethyl (N1) C20H17ClN2O3 368.81 Antitumor, antimicrobial activities
Ethyl 3-ferrocenyl-1-(pyridin-2-yl-methyl)-1H-pyrazole-5-carboxylate Ferrocenyl (C3), Pyridinylmethyl (N1) C23H23FeN3O2 437.29 Organometallic applications, redox-active

Physicochemical and Crystallographic Insights

  • Lipophilicity : Cyclopropyl and methyl groups (e.g., Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate) increase logP values, favoring blood-brain barrier penetration .
  • Crystallography: Tools like SHELX and Mercury CSD enable structural elucidation and packing pattern analysis. For example, Ethyl 3-(4-chlorophenyl) derivatives crystallize in monoclinic systems (space group P2₁/c) .

Biological Activity

Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a pyrazole derivative characterized by the following structural features:

  • Molecular Formula : C12_{12}H15_{15}N3_{3}O2_{2}
  • Molecular Weight : Approximately 219.26 g/mol
  • Functional Groups : Contains a cyclopentyl group, a carboxylate group, and an ethyl ester.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, enhancing its binding affinity to target sites. Specifically, the cyclopentyl substituent may improve selectivity and potency against certain biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammatory responses, making it a candidate for treating inflammatory diseases .

Antitrypanosomal Activity

A notable study focused on the optimization of related pyrazole derivatives for treating Human African Trypanosomiasis (HAT). The findings suggested that modifications to the structure could enhance antitrypanosomal efficacy. For example, derivatives with larger substituents at the R4 position showed improved potency against Trypanosoma brucei, with some compounds achieving pIC50 values above 7.8 .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntitrypanosomalPotent against T. brucei with pIC50 > 7.8
Enzyme InhibitionPotential inhibitor for specific enzymes

Case Study: Optimization for Antitrypanosomal Activity

In a series of experiments aimed at optimizing this compound derivatives, researchers discovered that increasing the size of substituents at certain positions significantly enhanced antitrypanosomal activity. For instance, derivatives with cyclopentyl groups exhibited superior potency compared to smaller alkyl groups .

The study included both in vitro and in vivo evaluations, demonstrating that selected compounds not only inhibited parasite growth effectively but also displayed favorable pharmacokinetic profiles with low toxicity in animal models .

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate, and how can purity be ensured?

The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate and cyclopentyl hydrazine derivatives. Key steps include:

  • Cyclocondensation : Reacting a β-ketoester (e.g., ethyl acetoacetate) with cyclopentyl hydrazine under reflux in ethanol .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve ≥98% purity (GC analysis) .
  • Characterization : Confirm structure via 1H^1H/13C^{13}C NMR, IR, and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are recommended for structural validation?

  • Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths, angles, and packing using SHELX programs (e.g., SHELXL for refinement) .
  • Spectroscopy : NMR for functional group analysis, IR for hydrogen bonding, and mass spectrometry for molecular ion confirmation .
  • Thermal stability : TGA/DSC to assess decomposition temperatures (e.g., stability up to 200°C under inert conditions) .

Q. How should researchers handle stability and storage of this compound?

  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) due to risk of exothermic decomposition .

Advanced Research Questions

Q. How can computational methods enhance understanding of this compound’s reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Use software like AutoDock Vina to study interactions with biological targets (e.g., enzymes in inflammatory pathways) .
  • Crystal packing analysis : Mercury CSD 2.0 can visualize intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .

Q. What strategies resolve contradictions in pharmacological activity data?

  • Dose-response studies : Test compound efficacy across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Metabolite screening : Use LC-MS to detect degradation products that may interfere with bioassays .
  • Cross-validation : Compare results from in vitro (e.g., enzyme inhibition) and in vivo models (e.g., rodent inflammation assays) .

Q. How can crystallographic data inform structure-activity relationships (SAR)?

  • Torsion angle analysis : Identify conformational flexibility of the cyclopentyl group using SHELX-refined SCXRD data .
  • Electrostatic potential mapping : Correlate electron density distribution (via Gaussian calculations) with observed binding affinities .
  • Polymorph screening : Test different crystallization solvents (e.g., DMSO vs. ethanol) to assess impact on bioactivity .

Q. What experimental controls are critical in optimizing synthetic yield?

  • Reaction monitoring : Use TLC or in situ IR to track intermediate formation (e.g., hydrazone intermediates) .
  • Catalyst screening : Compare yields with/without Lewis acids (e.g., ZnCl₂) to enhance cyclocondensation efficiency .
  • Solvent optimization : Test polar aprotic solvents (e.g., DMF) vs. ethanol to balance reaction rate and purity .

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